(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide
Overview
Description
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C25H22BrOP. It is a white to almost white crystalline powder with a molecular weight of 449.33 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that phosphonium salts, in general, are often used as catalysts in various chemical reactions .
Mode of Action
It is known that phosphonium salts can act as lewis acids, accepting electron pairs, and can participate in various chemical reactions .
Biochemical Pathways
It has been mentioned that phosphonium salts can be involved in the fixation of co2 and selective acylation .
Result of Action
It is known that phosphonium salts can act as catalysts, facilitating chemical reactions and potentially leading to various downstream effects .
Action Environment
The action, efficacy, and stability of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemical species. For instance, it is recommended to store this compound under inert gas at room temperature, in a cool and dark place, to avoid hygroscopic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (2-hydroxy-5-methylphenyl) bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is then subjected to rigorous quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like iodide or chloride ions are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide: Similar in structure but contains an iodide ion instead of bromide.
(2-Hydroxy-5-methylphenyl)triphenylphosphonium chloride: Contains a chloride ion instead of bromide.
Uniqueness
(2-Hydroxy-5-methylphenyl)triphenylphosphonium bromide is unique due to its specific reactivity and applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(2-hydroxy-5-methylphenyl)-triphenylphosphanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21OP.BrH/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAMADQLMOHZCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrOP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2005487-65-8 | |
Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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